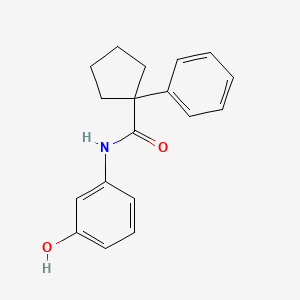

N-(3-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide

Description

N-(3-Hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide is a cyclopentane-carboxamide derivative featuring a phenyl group at the cyclopentane 1-position and a 3-hydroxyphenyl substituent on the amide nitrogen. The hydroxyl group at the meta position of the phenyl ring confers unique polarity and hydrogen-bonding capabilities, distinguishing it from analogs with non-polar or electron-withdrawing substituents.

Properties

IUPAC Name |

N-(3-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-16-10-6-9-15(13-16)19-17(21)18(11-4-5-12-18)14-7-2-1-3-8-14/h1-3,6-10,13,20H,4-5,11-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVYHSDAFJHIPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 3-hydroxybenzoyl chloride with 1-phenylcyclopentanecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using thionyl chloride followed by nucleophilic substitution.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the phenylcyclopentane moiety can provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of N-(3-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide with its analogs:

Key Observations:

- Polarity : The hydroxyl group in the target compound likely improves aqueous solubility compared to nitro () or trifluoromethyl () derivatives.

- Metabolic Stability : Electron-withdrawing groups (nitro, acetyl) may accelerate Phase I metabolism, whereas methoxy or hydroxyl groups could promote Phase II conjugation (e.g., glucuronidation) .

Pharmacological Implications (Extrapolated from Analogs)

- Target Binding : Hydroxyl groups can engage in hydrogen bonding with biological targets (e.g., enzymes, receptors), contrasting with hydrophobic interactions mediated by halogenated or acetylated analogs .

Biological Activity

N-(3-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, synthetic pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a hydroxy group on the phenyl ring, which is crucial for its biological interactions, and a phenylcyclopentane moiety that contributes to its hydrophobic characteristics. These structural attributes enable the compound to engage in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with active sites of enzymes or receptors. The hydroxyphenyl group enhances solubility and facilitates interactions with polar environments, while the phenylcyclopentane structure allows for hydrophobic interactions that can stabilize binding to target proteins.

Key Interactions:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with enzyme active sites.

- Hydrophobic Interactions : The phenylcyclopentane moiety enhances binding affinity through hydrophobic contacts.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, possibly through modulation of inflammatory pathways.

- Analgesic Activity : Similar compounds have shown promise in pain management by interacting with pain pathways and modulating nociceptive signals .

Study 1: Analgesic Properties

A study investigated the analgesic effects of this compound in animal models. The results demonstrated a significant reduction in pain responses compared to control groups, suggesting that the compound may act as a potential analgesic agent through interaction with endocannabinoid pathways .

Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibitory properties of this compound. It was found to inhibit butyrylcholinesterase (BChE), an enzyme involved in neurotransmitter breakdown. This inhibition could lead to enhanced neurotransmitter availability, which is beneficial in conditions like Alzheimer's disease .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide | Similar | Moderate analgesic |

| N-(3-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide | Similar | Lower anti-inflammatory |

| N-(3-hydroxyphenyl)-1-cyclopentane-1-carboxamide | Similar | Limited activity |

This table illustrates that the positioning of functional groups significantly influences biological activity, with this compound showing superior potential due to its specific structural features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.